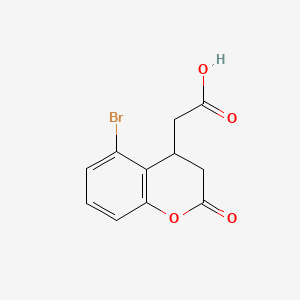
5-Bromo-4-carboxymethyl-2-chromanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-carboxymethyl-2-chromanone is a chemical compound with the CAS Number: 1334499-95-4 . Its molecular weight is 285.09 and its IUPAC name is (5-bromo-2-oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid . The compound is not intended for human or veterinary use and is used only for research.
Molecular Structure Analysis
The InChI code for 5-Bromo-4-carboxymethyl-2-chromanone is 1S/C11H9BrO4/c12-7-2-1-3-8-11(7)6(4-9(13)14)5-10(15)16-8/h1-3,6H,4-5H2,(H,13,14) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
5-Bromo-4-carboxymethyl-2-chromanone has a molecular weight of 285.09 .Scientific Research Applications
Medicinal Chemistry
Chromanone, the core structure of “5-Bromo-4-carboxymethyl-2-chromanone”, is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . It exhibits a wide range of pharmacological activities .
Anticancer Activity
Natural and synthetic chromanone analogs, including “5-Bromo-4-carboxymethyl-2-chromanone”, show various biological activities such as anticancer .
Antioxidant Activity
Chromanone analogs have been found to exhibit antioxidant activity, which could potentially apply to “5-Bromo-4-carboxymethyl-2-chromanone” as well .
Antimicrobial and Antifungal Activity
Chromanone analogs have been found to exhibit antimicrobial and antifungal activities , which could potentially apply to “5-Bromo-4-carboxymethyl-2-chromanone”.
Antiviral Activity
Chromanone analogs have been found to exhibit antiviral activities , which could potentially apply to “5-Bromo-4-carboxymethyl-2-chromanone”.
Anti-inflammatory Activity
Chromanone analogs have been found to exhibit anti-inflammatory activities , which could potentially apply to “5-Bromo-4-carboxymethyl-2-chromanone”.
Antidepressant Activity
Chromanone analogs have been found to exhibit antidepressant activities , which could potentially apply to “5-Bromo-4-carboxymethyl-2-chromanone”.
Safety And Hazards
Future Directions
Chromanone derivatives, including 5-Bromo-4-carboxymethyl-2-chromanone, have been recognized as a privileged structure for new drug invention and development . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
properties
IUPAC Name |
2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-7-2-1-3-8-11(7)6(4-9(13)14)5-10(15)16-8/h1-3,6H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNSUNQCYYYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC=C2Br)OC1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716660 |
Source


|
| Record name | (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-carboxymethyl-2-chromanone | |
CAS RN |
1334499-95-4 |
Source


|
| Record name | (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



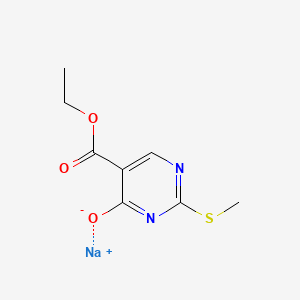
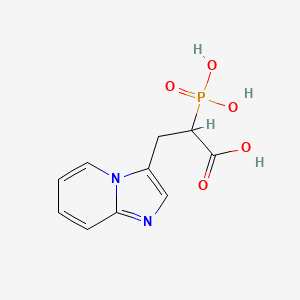
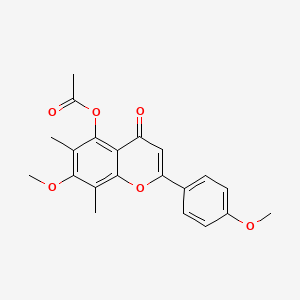


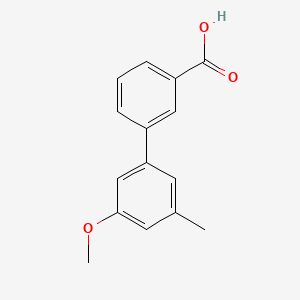
![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
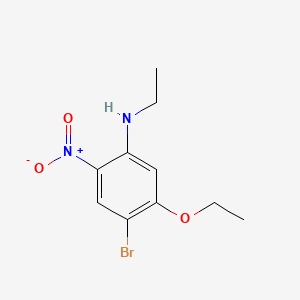

![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)
